molecular formula C9H6N2O B11917762 2H-Isoxazolo[5,4-e]indole

2H-Isoxazolo[5,4-e]indole

Cat. No.: B11917762
M. Wt: 158.16 g/mol
InChI Key: QINMCBGMCSLFML-UHFFFAOYSA-N
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Description

2H-Isoxazolo[5,4-e]indole (CAS 42394-74-1) is a tricyclic organic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol. This compound belongs to a class of [1,2]oxazolo[5,4-e]isoindoles that have been identified as promising tubulin polymerization inhibitors . The core structure incorporates both isoindole and isoxazole heterocyclic systems, which are recognized in medicinal chemistry as valuable scaffolds for developing anticancer agents . Scientific research has demonstrated that derivatives of this chemical series exhibit potent in vitro antitumor activity against various human cancer cell lines . The mechanism of action involves impairing tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells . This makes it a valuable chemical tool for studying mitotic mechanisms and developing new antimitotic drugs . The presence of specific benzyl or substituted benzyl groups on the pyrrole nitrogen has been shown to be crucial for optimal biological activity, with methoxy-substituted derivatives showing particularly strong effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[2,3-g][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h1-5,11H

InChI Key

QINMCBGMCSLFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC2=C3C1=CNO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoxazolo[5,4-e]indole typically involves cyclization reactions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2H-Isoxazolo[5,4-e]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or isoxazole rings .

Scientific Research Applications

2H-Isoxazolo[5,4-e]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[5,4-e]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Microwave-assisted methods (e.g., for spiro compound 7a) achieve higher yields (95%) compared to CuI-catalyzed click chemistry (22% for 5e) .
  • Functional Diversity : 2H-Isoxazolo[5,4-e]indole lacks polar substituents in cited studies, whereas oxadiazole-thiol derivatives (e.g., compound 4) incorporate sulfur-based moieties for enhanced reactivity .

Pharmacological Activity Comparisons

Key Observations :

  • Potency : this compound exhibits potent activity against AML cells, comparable to fluorinated indole derivatives (e.g., 5e) in antioxidant assays .
  • Target Specificity : Unlike broad-spectrum antimicrobial oxadiazole derivatives , this compound shows selectivity for cancer cells .

Physicochemical Properties

  • Thermal Stability : Spiro compound 7a has a high melting point (240°C), suggesting robust thermal stability compared to other indole hybrids .
  • Solubility : Triazole-containing indoles (e.g., 5e) may exhibit improved solubility due to polar triazole groups, whereas this compound’s solubility data remain unreported .

Biological Activity

2H-Isoxazolo[5,4-e]indole is a heterocyclic compound characterized by a unique fusion of isoxazole and indole structures. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The structural uniqueness of this compound arises from its fused isoxazole and indole rings. The isoxazole component features a five-membered ring containing one nitrogen and one oxygen atom, while the indole structure consists of a benzene ring fused to a pyrrole ring. This combination enhances its reactivity and ability to interact with various biological targets.

Compound Name Structure Features Unique Aspects
Isoxazolo[4,5-b]indoleFused isoxazole and indole ringsDifferent fusion pattern affecting reactivity
Isoxazolo[3,4-b]quinolineContains quinoline instead of indoleExhibits distinct biological activities
Benzothiazole derivativesContains thiazole instead of isoxazoleKnown for anti-inflammatory properties

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of this compound. For instance, a study involving the synthesis of indole-isoxazole hybrids indicated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values were reported to be below 3.8 µM for some compounds in this category, indicating strong cytotoxic effects on these cells .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Its mechanism involves inhibiting viral replication through interaction with specific viral enzymes. For example, certain derivatives have been evaluated for their ability to inhibit influenza virus replication, showcasing potential as therapeutic agents against viral infections .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that compounds containing the isoxazole moiety can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β while enhancing anti-inflammatory markers like IL-10 .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This dual mechanism allows it to participate in a broader range of biological activities compared to other compounds.

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxic effects of various indole-isoxazole derivatives revealed that these compounds could induce cell cycle arrest at the G0/G1 phase in Huh7 cells while significantly decreasing CDK4 levels. This study highlights the potential for developing novel anticancer agents based on this scaffold .
  • Neuroprotective Effects : Another study focused on multitarget-directed ligands (MTDLs) that combine isoxazole and indole scaffolds demonstrated neuroprotective effects against Alzheimer’s disease through inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The presence of the indole moiety was shown to enhance blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Isoxazolo[5,4-e]indole, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves cyclization strategies, such as the condensation of indole precursors with heterocyclic components. For example, analogous protocols (e.g., PHOXI synthesis) use 5-hydroxyindole derivatives and benzylamine under reflux conditions in acetic acid . Critical parameters include:

  • Catalyst selection : CuI-catalyzed azide-alkyne cycloaddition (click chemistry) for triazole formation, as seen in related indole-triazole hybrids .
  • Solvent systems : Polar aprotic solvents like DMF or PEG-400 improve reaction efficiency .
  • Temperature control : Reflux (80–100°C) ensures completion of cyclization steps .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and substituent positions. For instance:

  • ¹H NMR : Aromatic protons in the indole and isoxazole rings show distinct deshielding patterns (δ 7.0–8.5 ppm) .
  • ¹³C NMR : Carbonyl or nitrile groups in derivatives (e.g., indole-2-carboxylates) appear at δ 160–170 ppm .
  • HRMS : Validates molecular ion peaks (e.g., FAB-HRMS m/z for indole-triazole hybrids) .

Advanced Research Questions

Q. How can researchers optimize low yields encountered during the cyclization step of this compound synthesis?

  • Methodological Answer : Low yields (e.g., 22% in indole-triazole synthesis ) often arise from competing side reactions. Optimization strategies include:

  • Purification : Column chromatography with gradient elution (e.g., 70:30 EtOAc:hexane) to isolate pure products .
  • Additives : Sodium acetate or chloroacetic acid minimizes byproducts in heterocyclic condensations .
  • Time-temperature tradeoff : Extended reflux durations (5–12 hours) improve cyclization efficiency but require monitoring decomposition .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results regarding electrophilic substitution patterns in this compound derivatives?

  • Methodological Answer : Energy decomposition analysis (EDA) can clarify reactivity discrepancies. For example:

  • Regioselectivity : Indole’s C5 and C7 positions are more reactive in electrophilic substitutions due to higher orbital contributions (ΔEorb), as shown in substituted indole studies .
  • Experimental validation : Competitive reactions under varying conditions (e.g., solvent polarity, temperature) can confirm computational models .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of substituent introduction in the indole ring during this compound functionalization?

  • Methodological Answer :

  • Solvent effects : Polar solvents (e.g., acetic acid) stabilize transition states, favoring substitution at electron-rich positions (C5 > C7) .
  • Temperature : Higher temperatures (e.g., 80°C) may shift selectivity toward thermodynamically controlled products, overriding kinetic preferences .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives across studies?

  • Methodological Answer :

  • Standardization : Use high-purity reagents (e.g., >98% indolecarboxaldehydes ) and calibrated instruments.
  • Cross-validation : Compare with structurally similar compounds (e.g., indole-5-carboxylic acid derivatives with mp 208–210°C ).

Q. What computational tools are recommended for predicting the stability and tautomeric forms of this compound under physiological conditions?

  • Methodological Answer :

  • DFT calculations : Assess tautomerization energetics (e.g., keto-enol equilibria in oxadiazole-indole hybrids ).
  • Molecular dynamics (MD) : Simulate solvation effects in biologically relevant media (e.g., aqueous/PEG systems ).

Methodological Tables

Key Reaction Parameters for Cyclization Optimal Conditions Reference
CatalystCuI (0.1–1.0 mol%)
SolventPEG-400/DMF (3:1 v/v)
Temperature80–100°C (reflux)
PurificationColumn chromatography (EtOAc:hexane)
Spectroscopic Benchmarks Typical Signals Reference
¹H NMR (aromatic protons)δ 7.2–8.5 ppm (multiplet)
¹³C NMR (carbonyl groups)δ 160–170 ppm
HRMS (M+H)<sup>+</sup>m/z calculated within 0.001 Da error

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